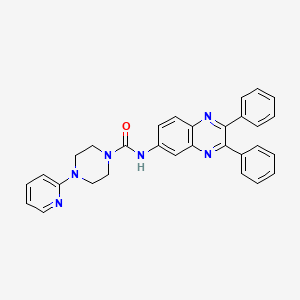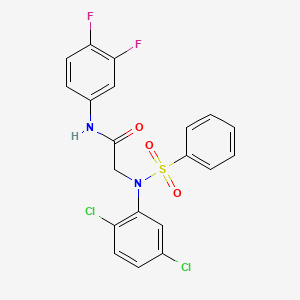![molecular formula C18H22N2O5S B5117246 N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5117246.png)
N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide, commonly known as NBBS, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. NBBS belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, NBBS has unique characteristics that make it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Mecanismo De Acción
The mechanism of action of NBBS involves the inhibition of certain enzymes and proteins that are involved in various biological processes. NBBS has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells. NBBS has also been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division. By inhibiting these enzymes and proteins, NBBS can potentially disrupt the growth and proliferation of cancer cells and reduce inflammation in certain disorders.
Biochemical and Physiological Effects:
NBBS has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. NBBS has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, NBBS has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NBBS for lab experiments is its specificity towards certain enzymes and proteins. This allows researchers to selectively target certain biological processes and study their effects. Additionally, NBBS has been found to have low toxicity in animal models, making it a safe compound to use in experiments. However, one limitation of NBBS is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of NBBS. One potential direction is the development of NBBS derivatives with improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of NBBS and its potential therapeutic applications. NBBS can also be studied for its potential use in combination with other drugs to enhance their efficacy. Overall, the study of NBBS has the potential to lead to the development of novel therapies for various diseases.
Métodos De Síntesis
The synthesis of NBBS involves the reaction of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol. This intermediate is then reacted with 2-nitrobenzenesulfonyl chloride to form NBBS. The synthesis of NBBS has been optimized to improve its yield and purity, making it readily available for research purposes.
Aplicaciones Científicas De Investigación
NBBS has shown promising results in various scientific research applications. It has been studied for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells. NBBS has also been investigated for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of inflammatory disorders. Additionally, NBBS has been studied for its potential use as a diagnostic tool for certain diseases, as it can selectively bind to specific biomolecules.
Propiedades
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-18(2,3)14-8-10-15(11-9-14)25-13-12-19-26(23,24)17-7-5-4-6-16(17)20(21)22/h4-11,19H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBQZQPNJGODDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene](/img/structure/B5117178.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B5117186.png)

![N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5117195.png)

![3-(4-methoxybenzyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117210.png)
![3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117217.png)
![5-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117222.png)
![4-[3-(5-isopropyl-2-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5117229.png)

![6-amino-4-(4-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5117236.png)

![3-(3,4-dimethoxyphenyl)-3-[(4-iodophenyl)amino]-1-(4-methylphenyl)-1-propanone](/img/structure/B5117247.png)
